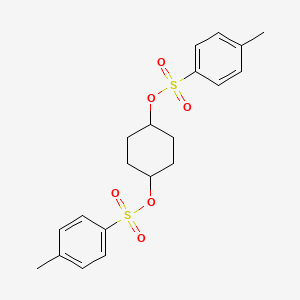
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C20H26O6S2. It is known for its applications in various fields, including organic synthesis and materials science. This compound features a cyclohexane ring substituted with two 4-methylbenzenesulfonate groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of cyclohexane-1,4-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to cyclohexane-1,4-diol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative cleavage of the cyclohexane ring can be achieved using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.
Major Products
Nucleophilic Substitution: Products include cyclohexane-1,4-diyl bis(amine), cyclohexane-1,4-diyl bis(alcohol), and cyclohexane-1,4-diyl bis(thiol).
Reduction: Cyclohexane-1,4-diol.
Oxidation: Cleaved products such as adipic acid or smaller fragments depending on the conditions.
Scientific Research Applications
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for diols.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) exerts its effects involves the reactivity of the sulfonate groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The cyclohexane ring provides a stable scaffold that influences the spatial arrangement and reactivity of the substituents.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane-1,4-diyl bis(4-nitrophenyl) dicarbonate
- Cyclohexane-1,4-diyl bis(4-methylphenyl) carbonate
- Cyclohexane-1,4-diyl bis(4-methylphenyl) ether
Uniqueness
Cyclohexane-1,4-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of sulfonate groups, which impart distinct reactivity and solubility properties. Compared to similar compounds with carbonate or ether linkages, the sulfonate groups offer enhanced nucleophilicity and potential for further functionalization.
This compound’s versatility and reactivity make it a valuable tool in various fields of research and industry.
Properties
CAS No. |
24293-30-9 |
|---|---|
Molecular Formula |
C20H24O6S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[4-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O6S2/c1-15-3-11-19(12-4-15)27(21,22)25-17-7-9-18(10-8-17)26-28(23,24)20-13-5-16(2)6-14-20/h3-6,11-14,17-18H,7-10H2,1-2H3 |
InChI Key |
WUBMJKORECEIGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















